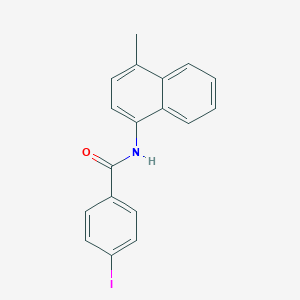

4-iodo-N-(4-methyl-1-naphthyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14INO |

|---|---|

Molecular Weight |

387.2g/mol |

IUPAC Name |

4-iodo-N-(4-methylnaphthalen-1-yl)benzamide |

InChI |

InChI=1S/C18H14INO/c1-12-6-11-17(16-5-3-2-4-15(12)16)20-18(21)13-7-9-14(19)10-8-13/h2-11H,1H3,(H,20,21) |

InChI Key |

QGUHVZJUSUFNEP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C2=CC=CC=C12)NC(=O)C3=CC=C(C=C3)I |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)NC(=O)C3=CC=C(C=C3)I |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanisms of Novel Benzamide Derivatives: A Technical Guide for Researchers

Introduction: Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of several classes of novel benzamide derivatives, intended for researchers, scientists, and drug development professionals. The information presented herein is curated from recent scientific literature, with a focus on quantitative data, experimental protocols, and the elucidation of key signaling pathways.

Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

A significant area of research has focused on benzamide derivatives as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are often dysregulated in cancer. These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.

Novel aminophenyl benzamide-type HDAC inhibitors have been developed with enhanced potency and selectivity.[1] These compounds have shown promise as anticancer agents by inducing growth arrest or apoptosis in tumor cells.[2] The mechanism of action involves the inhibition of HDACs, leading to an accumulation of acetylated histones and other proteins, which in turn alters gene expression.

Key Signaling Pathway: HDAC Inhibition and Cancer Cell Apoptosis

The inhibition of HDACs by benzamide derivatives can trigger a cascade of events culminating in apoptosis. A simplified representation of this pathway is illustrated below.

Caption: Signaling pathway of HDAC inhibition by benzamide derivatives.

Quantitative Data for Benzamide-Based HDAC Inhibitors

| Compound | Target | IC50 | Cell Line | Reference |

| Compound 24a | HDACs | More potent than SAHA | HCT-116, MCF-7, A549 | [2] |

| Compound 7j | HDAC1-3 | Potent inhibitor | - | [3] |

| Compound 7 | Class I KDACs (HDAC1 preference) | - | Ovarian cancer model | [4] |

Experimental Protocols: HDAC Inhibitory Assay

A common method to determine the HDAC inhibitory activity of novel benzamide derivatives is a fluorometric assay.

Workflow:

Caption: Workflow for a typical HDAC inhibitory assay.

Detailed Methodology:

-

Recombinant human HDAC enzyme is incubated with a fluorescently labeled acetylated peptide substrate and varying concentrations of the benzamide derivative.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

A developer solution, often containing a protease like trypsin, is added. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

The fluorescence intensity is measured using a microplate reader. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Benzamide Derivatives as Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

Novel benzamide derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair.[5] This mechanism is particularly relevant in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

By inhibiting PARP-1, these compounds prevent the repair of single-strand DNA breaks. During DNA replication, these unrepaired breaks are converted into toxic double-strand breaks, leading to cell death in cancer cells.[6]

Key Signaling Pathway: PARP-1 Inhibition and Synthetic Lethality

The therapeutic strategy of PARP-1 inhibition relies on the concept of synthetic lethality, where the combination of two non-lethal defects (in this case, PARP-1 inhibition and a pre-existing DNA repair deficiency) results in cell death.

Caption: Mechanism of synthetic lethality via PARP-1 inhibition.

Quantitative Data for Benzamide-Based PARP-1 Inhibitors

| Compound | Target | IC50 | Cell Line | Reference |

| 13f | PARP-1 | 0.25 nM | - | [5][7] |

| 13f | Antiproliferative | 0.30 µM | HCT116 | [5][7] |

| 23f | PARP-1 | 5.17 nM | - | [7] |

| 27f | PARP-1 | 6.06 nM | - | [7] |

| 28d | PARP-1 | 3.2 µM | - | [6] |

Experimental Protocols: PARP-1 Inhibition Assay

The inhibitory activity of benzamide derivatives against PARP-1 can be assessed using a colorimetric or chemiluminescent assay.

Workflow:

Caption: Workflow for a PARP-1 inhibition assay.

Detailed Methodology:

-

A microplate is coated with histones, which will serve as the substrate for poly(ADP-ribosyl)ation.

-

Recombinant PARP-1 enzyme, activated DNA (to stimulate enzyme activity), NAD+ (the substrate for ADP-ribose), and the test benzamide derivative are added to the wells.

-

The plate is incubated to allow the PARP-1 reaction to occur.

-

The plate is washed, and a primary antibody that specifically recognizes poly(ADP-ribose) (PAR) is added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

A colorimetric or chemiluminescent substrate for the enzyme is added, and the resulting signal is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Benzamide Derivatives as Modulators of Dopamine Receptors

Substituted benzamides are a well-established class of dopamine receptor antagonists.[8] They exhibit specificity for dopamine receptors, particularly the D2 subtype, and are used as antipsychotic agents.[9][10] More recent research has led to the development of benzamide derivatives with multi-receptor profiles, targeting not only dopamine D2 receptors but also serotonin 5-HT1A and 5-HT2A receptors, positioning them as potential novel antipsychotics.[11]

The mechanism of action involves competitive binding to these receptors, thereby modulating dopaminergic and serotonergic neurotransmission in the brain.

Key Signaling Pathway: Dopamine D2 Receptor Antagonism

The antagonism of D2 receptors by benzamide derivatives is a key mechanism for their antipsychotic effects. This action is thought to reduce the hyperactivity of dopaminergic pathways implicated in psychosis.

Caption: Mechanism of dopamine D2 receptor antagonism.

Quantitative Data for Benzamide-Based Receptor Modulators

| Compound | Target | Ki (nM) or IC50 | Reference |

| 4k | Dopamine D2, 5-HT1A, 5-HT2A | Potent binding | [11] |

| Substituted Benzamides | Dopamine Receptors | - | [8][9] |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor) are prepared.

-

The membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the non-labeled benzamide derivative (the competitor).

-

The incubation is carried out until equilibrium is reached.

-

The mixture is rapidly filtered through a filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

The data is used to calculate the Ki value, which is a measure of the affinity of the benzamide derivative for the receptor.

Other Novel Mechanisms of Action

The versatility of the benzamide scaffold has led to the discovery of derivatives with a wide array of other mechanisms of action.

-

Sigma-1 Protein Ligands: Novel benzamide derivatives have been identified as potent and selective ligands for the sigma-1 protein, a molecular chaperone involved in cellular stress responses.[12] Some compounds show excellent affinity for the sigma-1 receptor (S1R) with Ki values in the low nanomolar range.[12][13]

-

Tubulin Polymerization Inhibitors: Certain N-benzylbenzamide derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site.[14] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. Compound 20b, for instance, exhibits potent antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[14]

-

ABCG2 Transporter Inhibitors: The benzamide derivative VKNG-2 has been shown to inhibit the ABCG2 transporter, a protein that can cause multidrug resistance in cancer by pumping chemotherapeutic drugs out of cells.[15][16] By inhibiting this transporter, VKNG-2 can restore the efficacy of anticancer drugs.[15][16]

-

Inducers of ROS-Mediated Apoptosis: A novel benzamide derivative, BJ-13, has been found to exert its anticancer effects by inducing the accumulation of reactive oxygen species (ROS).[17] This leads to mitochondrial dysfunction and the activation of caspase-dependent apoptosis.[17]

-

Smoothened (SMO) Antagonists: In the Hedgehog signaling pathway, which is often aberrantly activated in cancer, some benzamide derivatives act as smoothened (SMO) antagonists.[18] Compound 10f, for example, significantly inhibits Hedgehog signaling.[18]

-

VEGFR-2 Inhibitors: Benzoxazole-benzamide conjugates have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[19][20] By inhibiting VEGFR-2, these compounds can potentially block the formation of new blood vessels that tumors need to grow.

Novel benzamide derivatives continue to be a rich source of pharmacologically active compounds with a wide range of mechanisms of action. From epigenetic modulation and DNA repair inhibition to the modulation of key signaling pathways in cancer and the central nervous system, these compounds hold significant promise for the development of new therapeutics. The detailed understanding of their mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for their continued development and translation into clinical applications.

References

- 1. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurochemical studies on the substituted benzamides : a novel group of dopamine receptor antagonists - ePrints Soton [eprints.soton.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

Crystal Structure Analysis of N-naphthyl Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of N-naphthyl benzamides, a class of compounds with significant potential in drug discovery. The document outlines common experimental protocols for their synthesis and crystallization, presents a compilation of their crystallographic data, and visualizes a key biological pathway in which they are implicated.

Introduction

N-naphthyl benzamides are synthetic organic compounds characterized by a benzamide moiety linked to a naphthyl group. This structural motif has garnered considerable interest in medicinal chemistry due to its presence in molecules exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The three-dimensional arrangement of atoms and molecules in the crystalline state, determined through X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide serves as a centralized resource for researchers engaged in the study of these promising therapeutic agents.

Data Presentation: Crystallographic Data of N-naphthyl Benzamide Analogs

The following table summarizes key crystallographic data for selected N-naphthyl benzamide derivatives and closely related analogs. This comparative data is essential for understanding the structural variations within this class of compounds.

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Ref. |

| N-(1-Naphthyl)benzenesulfonamide | C₁₆H₁₃NO₂S | Orthorhombic | P2₁2₁2₁ | 4.9232(5) | 15.4162(15) | 18.2102(17) | 1382.1(2) | 4 | [3] |

| (–)-(S)-N,N′-Bis[1-(1-naphthyl)ethyl]oxalamide | C₂₆H₂₄N₂O₂ | Hexagonal | P6₁ | 11.4489(11) | 11.4489(11) | 28.350(4) | 3218.2(7) | 6 | [4] |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | C₁₄H₁₂N₂O₄ | Monoclinic | P2₁/c | 10.375(3) | 7.854(2) | 15.820(5) | 1288.9(6) | 4 | [5] |

| N-p-Methylbenzyl benzamide | C₁₅H₁₅NO | Orthorhombic | Pna2₁ | 9.549(6) | 11.169(7) | 11.774(7) | 1255.7(13) | 4 | [6] |

Experimental Protocols

The synthesis and crystallographic analysis of N-naphthyl benzamides involve a series of well-established laboratory procedures. Below are detailed methodologies for key experiments.

Synthesis of N-naphthyl Benzamides

A common method for the synthesis of N-naphthyl benzamides is the acylation of a naphthylamine with a substituted benzoyl chloride.[7]

General Procedure:

-

Preparation of the Amine Solution: Dissolve the desired naphthylamine derivative in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add the substituted benzoyl chloride to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a widely used technique.

Procedure:

-

Dissolve the purified N-naphthyl benzamide in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone).

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container periodically for the formation of single crystals.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the study of N-naphthyl benzamides.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(1-Naphthyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (–)-(S)-N,N′-Bis[1-(1-naphthyl)ethyl]oxalamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-iodo-N-(4-methyl-1-naphthyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of the novel compound 4-iodo-N-(4-methyl-1-naphthyl)benzamide. Due to the absence of published experimental data for this specific molecule, this paper presents predicted spectroscopic data based on the analysis of its constituent fragments: 4-iodobenzoyl chloride and 4-methyl-1-naphthylamine. This guide also outlines a general experimental protocol for the synthesis of this compound, which is crucial for obtaining empirical data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from known spectral data of its precursors and related chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 2H | Aromatic protons ortho to the carbonyl group |

| ~ 7.8 - 7.9 | d | 2H | Aromatic protons meta to the carbonyl group |

| ~ 7.4 - 8.1 | m | 6H | Naphthyl aromatic protons |

| ~ 10.0 | s | 1H | Amide N-H proton |

| ~ 2.5 | s | 3H | Methyl group protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Carbonyl carbon (C=O) |

| ~ 140 | Naphthyl carbon attached to nitrogen |

| ~ 138 | Benzene carbon attached to iodine |

| ~ 120 - 135 | Aromatic carbons |

| ~ 95 | Benzene carbon attached to iodine |

| ~ 20 | Methyl carbon |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretching |

| ~ 3050 | Medium | Aromatic C-H stretching |

| ~ 1660 | Strong | C=O stretching (Amide I) |

| ~ 1540 | Strong | N-H bending (Amide II) |

| ~ 1600, 1480 | Medium to strong | Aromatic C=C stretching |

| ~ 830 | Strong | para-substituted benzene C-H bending |

| ~ 500 | Medium | C-I stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 427 | [M]⁺ (Molecular ion) |

| ~ 231 | Fragment ion corresponding to [IC₆H₄CO]⁺ |

| ~ 157 | Fragment ion corresponding to [CH₃C₁₀H₇NH₂]⁺ |

| ~ 142 | Fragment ion corresponding to [C₁₀H₇CH₂]⁺ |

Experimental Protocols

A general method for the synthesis of this compound involves the acylation of 4-methyl-1-naphthylamine with 4-iodobenzoyl chloride.

Synthesis of this compound

-

Dissolution of Amine: In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-1-naphthylamine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the mixture in an ice bath. Slowly add a solution of 1.05 equivalents of 4-iodobenzoyl chloride in the same anhydrous solvent to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-iodo-N-(4-methyl-1-naphthyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive strategy for conducting a preliminary cytotoxicity screening of the novel compound 4-iodo-N-(4-methyl-1-naphthyl)benzamide. In the absence of existing toxicological data for this specific molecule, this document provides a rationale for screening based on the known biological activities of related benzamide and naphthylamine derivatives. It furnishes detailed experimental protocols for three standard in vitro cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Trypan Blue exclusion. Furthermore, this guide presents a logical experimental workflow and an illustrative signaling pathway using Graphviz diagrams to guide researchers from initial screening to potential mechanistic studies. The objective is to provide a robust framework for the initial evaluation of this compound's potential as a cytotoxic agent.

Introduction and Rationale

The compound this compound is a synthetic molecule combining structural features from both benzamide and naphthylamine families. Derivatives of both classes have demonstrated a wide range of biological activities. Benzamides are known scaffolds in drug discovery, with some derivatives showing significant cytotoxic activity against cancer cell lines.[1][2] Similarly, α-naphthylamine derivatives have been prepared and tested as potential cytotoxic and antifungal agents, with some showing potent activity against human cancer cell lines.[3][4] However, it is also noted that certain naphthylamines are recognized as potential carcinogens, underscoring the importance of rigorous toxicological assessment.[3][5]

Given the pharmacological precedent of its structural components, a preliminary cytotoxicity screening of this compound is a critical first step in evaluating its potential as a therapeutic agent or identifying any potential toxicological liabilities. In vitro cytotoxicity assays offer a rapid, cost-effective, and ethically sound method for this initial assessment.[3] This guide details the necessary protocols and workflows to initiate such an investigation.

Preliminary Cytotoxicity Data Summary

As there is no publicly available cytotoxicity data for this compound, the following table is presented as a template for summarizing quantitative results from initial screening assays. The data herein is hypothetical and serves to illustrate how results, such as the half-maximal inhibitory concentration (IC50), would be presented. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

| Cell Line | Cell Type | Assay Type | Exposure Time (hours) | Hypothetical IC50 (µM) |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 8.5 |

| A549 | Human Lung Carcinoma | SRB | 48 | 12.2 |

| HepG2 | Human Liver Hepatocellular Carcinoma | MTT | 48 | 25.1 |

| PC-3 | Human Prostate Adenocarcinoma | SRB | 72 | 5.7 |

| MRC-5 | Normal Human Fetal Lung Fibroblast | MTT | 48 | > 100 |

Table 1: Template for Summarizing Hypothetical Cytotoxicity Data. This table illustrates how to present IC50 values for this compound against various human cancer cell lines and a normal cell line to assess potency and selectivity.

Experimental Workflow for Cytotoxicity Screening

A systematic workflow is essential for the efficient and reproducible screening of a novel compound. The process begins with the preparation of the test compound and cell cultures, proceeds through cytotoxicity testing at various concentrations, and concludes with data analysis to determine key metrics like the IC50 value.

Detailed Experimental Protocols

The following are detailed protocols for three standard preliminary cytotoxicity assays suitable for evaluating this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[6] Mitochondrial dehydrogenases in living cells cleave the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[6][7]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Cell culture medium (serum-free)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[7][8]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate spectrophotometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[9]

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[9][10] During this time, visible purple formazan crystals will form in viable cells.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 620-630 nm can be used to reduce background noise.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye Sulforhodamine B to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[12]

Materials:

-

Trichloroacetic acid (TCA), 50% (w/v) solution, cold

-

SRB solution (0.4% w/v in 1% acetic acid)[12]

-

Wash solution (1% v/v acetic acid)

-

Solubilization solution (10 mM Tris base, pH 10.5)[12]

-

96-well flat-bottom plates

-

Microplate spectrophotometer

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

-

Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) without disturbing the cell monolayer. Incubate the plate at 4°C for 1 hour to fix the cells.[13][14]

-

Washing: Carefully discard the supernatant. Wash the plates four to five times by submerging them in a container of slow-running tap water or by adding 1% acetic acid to each well.[11][13] Remove the final wash solution and allow the plates to air-dry completely at room temperature.[11]

-

Staining: Add 50-100 µL of the 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11][12]

-

Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove any unbound dye.[11]

-

Drying: Allow the plates to air-dry completely.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11] Place the plate on an orbital shaker for 5-10 minutes to ensure the dye has fully dissolved.[14]

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 510 nm or 540 nm.[11][15]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after background subtraction.

Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.[16] The Trypan Blue dye is unable to penetrate the intact membrane of live cells, which appear bright and unstained. In contrast, the dye enters dead cells through their compromised membranes, staining them blue.[17][18]

Materials:

-

Trypan Blue solution (0.4% w/v)[16]

-

Phosphate-buffered saline (PBS), serum-free medium

-

Hemacytometer with coverslip

-

Light microscope

-

Micropipettes

Protocol:

-

Cell Preparation: After treating cells in a culture dish or plate (e.g., a 6-well plate), collect the cells by trypsinization. Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.[17]

-

Staining: Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (1:1 ratio) and let it incubate for 1-3 minutes at room temperature.[16][17] Avoid incubation periods longer than 5 minutes, as this can lead to an underestimation of viability.[18]

-

Cell Counting: Load 10 µL of the mixture into a hemacytometer.[16]

-

Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemacytometer grid.

-

Calculation:

-

Total Cells/mL = (Average total cells per large square) x (Dilution factor, typically 2) x 10^4

-

Percent Viability (%) = (Number of unstained cells / Total number of cells) x 100[18]

-

Potential Mechanism of Action: An Illustrative Signaling Pathway

Should this compound demonstrate significant cytotoxicity, subsequent studies would aim to elucidate its mechanism of action. Many cytotoxic compounds, including kinase inhibitors, induce programmed cell death, or apoptosis.[19][20] Apoptosis can be initiated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[21][22] Both pathways converge on the activation of executioner caspases, which dismantle the cell.[21]

The diagram below illustrates a hypothetical scenario where the compound acts as a stress signal, potentially by inhibiting a pro-survival kinase, leading to the activation of the intrinsic apoptotic pathway.

This pathway represents a plausible mechanism that could be investigated through further experiments, such as Western blotting for key apoptotic proteins (p53, Bcl-2 family, caspases) or assays to measure mitochondrial membrane potential. Protein kinases are frequently targeted in drug discovery for cancer, and their inhibition can trigger such apoptotic cascades.[23][24]

References

- 1. ajol.info [ajol.info]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 15. SRB assay for measuring target cell killing [protocols.io]

- 16. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brd.nci.nih.gov [brd.nci.nih.gov]

- 19. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 20. labiotech.eu [labiotech.eu]

- 21. Apoptosis - Wikipedia [en.wikipedia.org]

- 22. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Dissolution of 4-iodo-N-(4-methyl-1-naphthyl)benzamide in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-N-(4-methyl-1-naphthyl)benzamide is a synthetic aromatic amide with potential applications in drug discovery and chemical biology. Accurate and reproducible in vitro assays are fundamental to understanding its biological activity. A critical first step in these assays is the proper dissolution of the compound to prepare a stable, concentrated stock solution. Due to the hydrophobic nature of its aromatic rings and the presence of a halogen, this compound is expected to have low aqueous solubility. Therefore, the use of organic solvents is necessary to achieve a concentration suitable for experimental use.

This document provides a detailed protocol for determining the optimal solvent and a step-by-step guide for the preparation of a stock solution of this compound for use in a variety of in vitro assays.

Physicochemical Properties and Solubility Considerations

Experimental Protocols

I. Solubility Assessment in Common Organic Solvents

This protocol outlines a method to determine a suitable solvent for this compound.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethanol (EtOH), 200 proof

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into three separate microcentrifuge tubes.

-

To the first tube, add a small volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM).

-

Repeat step 2 for the other two tubes using DMF and Ethanol, respectively.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect each tube for complete dissolution. Look for any visible solid particles.

-

If the compound has not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.

-

If the compound is still not dissolved, add an additional volume of the respective solvent in a stepwise manner, vortexing and warming after each addition, until complete dissolution is achieved. Record the final volume of solvent used.

-

The solvent that dissolves the compound to the highest concentration with minimal heating is the preferred solvent for preparing the stock solution. DMSO is often the solvent of choice for poorly soluble compounds in biological assays.

Data Presentation:

| Solvent | Initial Mass of Compound (mg) | Final Volume for Dissolution (µL) | Calculated Concentration (mM) | Observations (e.g., heating required, clarity of solution) |

| DMSO | ||||

| DMF | ||||

| Ethanol |

II. Preparation of a High-Concentration Stock Solution

Based on the results from the solubility assessment, this protocol describes the preparation of a concentrated stock solution.

Materials:

-

This compound (solid)

-

Selected optimal solvent (e.g., DMSO)

-

Sterile, amber glass vial or cryovial

-

Analytical balance

-

Vortex mixer

-

Water bath or heat block (optional)

Procedure:

-

Accurately weigh a desired amount of this compound and place it in the amber vial.

-

Calculate the volume of the selected solvent required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Add the calculated volume of the solvent to the vial.

-

Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

-

Once dissolved, the stock solution should be clear and free of any particulate matter.

-

Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

Example Calculation for a 10 mM Stock Solution:

-

Molecular Weight of this compound: 425.28 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you would need:

-

Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 425.28 g/mol = 0.0042528 g = 4.25 mg

-

-

Weigh 4.25 mg of the compound and dissolve it in 1 mL of the chosen solvent.

III. Dilution of Stock Solution for In Vitro Assays

Procedure:

-

For most in vitro assays, the high-concentration stock solution needs to be diluted to a final working concentration in the assay buffer or cell culture medium.

-

It is crucial to perform serial dilutions to minimize pipetting errors and to avoid precipitation of the compound.

-

A common practice is to first prepare an intermediate dilution from the stock solution in the assay buffer or medium.

-

The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (assay buffer/medium with the same final concentration of the solvent) in your experiments.

Stability and Storage Recommendations

-

Stock Solution: Store the high-concentration stock solution in the chosen organic solvent at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The use of amber vials is recommended to protect the compound from light.

-

Working Dilutions: Aqueous working dilutions should be prepared fresh for each experiment and used immediately, as the compound may be less stable or prone to precipitation at lower concentrations in aqueous media.

Visualization of Experimental Workflows

Caption: Workflow for assessing the solubility of this compound.

Caption: Protocol for preparing a high-concentration stock solution.

experimental protocol for using 4-iodo-N-(4-methyl-1-naphthyl)benzamide in cell culture

Application Notes and Protocols for the Farnesoid X Receptor Agonist GW4064

A Note on the Compound Name: The compound "4-iodo-N-(4-methyl-1-naphthyl)benzamide" as specified in the topic does not correspond to a widely recognized or commercially available Farnesoid X Receptor (FXR) agonist. Extensive database searches suggest this may be an incorrect or non-standard nomenclature. The following application notes and protocols are provided for GW4064 , a potent and selective non-steroidal FXR agonist that is extensively used in cell culture experiments to study FXR signaling and its role in various physiological and pathological processes.

Introduction

GW4064 is a synthetic isoxazole derivative that acts as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1] Activation of FXR by ligands like GW4064 leads to the recruitment of co-activators and the regulation of target gene expression, making it an invaluable tool for researchers in endocrinology, gastroenterology, and drug discovery. These application notes provide detailed protocols for the use of GW4064 in cell culture to investigate its biological effects and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of GW4064 in Various Cell Lines

| Cell Line | Assay Type | Endpoint | EC50 | Typical Working Concentration | Reference |

| CV-1 | Reporter Gene Assay | FXR Activation | 65 nM | 0.1 - 1 µM | [1] |

| CV-1 (mouse FXR) | Reporter Gene Assay | FXR Activation | 80 nM | 0.1 - 1 µM | [1] |

| CV-1 (human FXR) | Reporter Gene Assay | FXR Activation | 90 nM | 0.1 - 1 µM | [1] |

| HEK-293T | Reporter Gene Assay | CRE Activation | 12 nM | 1 µM | [2] |

| HEK-293T | Reporter Gene Assay | NFAT-RE Activation | 15 nM | 1 µM | [2] |

| BNL CL.2 (mouse liver) | Lipid Accumulation | Reduction of lipid droplets | 1 - 10 µM | 1 - 10 µM | [3] |

| MCF-7 | Apoptosis Assay | Induction of cell death | Not specified | 5 µM | [2] |

| Primary Rat Hepatocytes | Gene Expression | Target gene regulation | Not specified | 1 µM | [4] |

Table 2: Commonly Studied FXR Target Genes Modulated by GW4064

| Gene | Full Name | Function | Expected Regulation by GW4064 |

| SHP (NR0B2) | Small Heterodimer Partner | Represses bile acid synthesis | Upregulation |

| BSEP (ABCB11) | Bile Salt Export Pump | Transports bile acids out of hepatocytes | Upregulation |

| FGF19 | Fibroblast Growth Factor 19 | Regulates bile acid synthesis | Upregulation |

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis | Downregulation (via SHP) |

| CD36 | Cluster of Differentiation 36 | Fatty acid translocase | Downregulation |

| PEPCK | Phosphoenolpyruvate carboxykinase | Gluconeogenesis | Downregulation |

| G6Pase | Glucose-6-phosphatase | Gluconeogenesis | Downregulation |

Signaling Pathway

Caption: FXR signaling pathway activated by GW4064.

Experimental Workflow

Caption: General experimental workflow for studying GW4064 in cell culture.

Experimental Protocols

Protocol 1: Preparation of GW4064 Stock Solution

Materials:

-

GW4064 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of GW4064 by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock solution of GW4064 (Molecular Weight: 542.84 g/mol ), dissolve 5.43 mg of GW4064 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for at least 6 months.[5]

Protocol 2: Dose-Response and Time-Course Treatment of Cultured Cells

Materials:

-

Cultured cells of interest (e.g., HepG2, BNL CL.2)

-

Complete cell culture medium

-

Serum-free medium (for certain experiments)

-

GW4064 stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)

Procedure:

-

Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and reach approximately 70-80% confluency at the time of treatment.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment.

-

Prepare serial dilutions of GW4064 in the appropriate cell culture medium (e.g., complete or serum-free) from the 10 mM stock solution. A typical final concentration range for a dose-response experiment is 0.1 µM to 10 µM.

-

Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of GW4064 used (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of GW4064 or the vehicle control.

-

For a time-course experiment, treat the cells with a fixed concentration of GW4064 (e.g., 1 µM or 5 µM) and harvest the cells at different time points (e.g., 6, 12, 24, 48 hours).

-

After the desired incubation period, proceed with the downstream analysis, such as cell viability assays, RNA isolation, or protein extraction.

Protocol 3: Analysis of FXR Target Gene Expression by RT-qPCR

Materials:

-

Cells treated with GW4064 or vehicle

-

RNA isolation kit (e.g., TRIzol, RNeasy Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Isolation: Isolate total RNA from the GW4064- and vehicle-treated cells according to the manufacturer's protocol of the chosen RNA isolation kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. b. Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a no-template control (NTC) for each primer set to check for contamination.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the fold change in gene expression in GW4064-treated samples relative to the vehicle-treated samples using the 2^-ΔΔCt method.

Protocol 4: Analysis of Protein Expression by Western Blot

Materials:

-

Cells treated with GW4064 or vehicle

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., FXR, SHP, CD36) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Conclusion

GW4064 is a critical pharmacological tool for elucidating the diverse functions of FXR in cellular and molecular biology. The protocols outlined above provide a framework for researchers to design and execute robust experiments to investigate the effects of FXR activation in various cell culture models. Careful optimization of cell type, GW4064 concentration, and treatment duration is essential for obtaining meaningful and reproducible results. It is also important to consider potential off-target effects, as some studies have shown that at higher concentrations, GW4064 can interact with other receptors.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 4-Iodo-N-(4-methyl-1-naphthyl)benzamide in Kinase Inhibition Assays

References

- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling 4-iodo-N-(4-methyl-1-naphthyl)benzamide for Imaging Studies

These application notes provide a detailed protocol for the synthesis and radiolabeling of 4-iodo-N-(4-methyl-1-naphthyl)benzamide, a potential SPECT imaging agent. The protocols are intended for researchers, scientists, and drug development professionals working in the field of molecular imaging.

Introduction

Radiolabeled benzamides are a class of compounds that have shown significant promise as imaging agents for various diseases, including malignant melanoma and neurological disorders.[1][2][3] Their ability to be labeled with gamma-emitting radionuclides, such as Iodine-123, makes them suitable for Single Photon Emission Computed Tomography (SPECT), a widely used non-invasive imaging technique.[4][5][6] This document outlines the protocol for the radiolabeling of a novel benzamide derivative, this compound, with Iodine-123 for use in preclinical imaging studies. The methodologies described are based on established radioiodination techniques for similar benzamide structures.[7][8]

Target and Signaling Pathway

While the specific biological target of this compound is yet to be fully elucidated, related iodobenzamide derivatives have shown affinity for melanin in melanoma or dopamine D2 receptors in the brain.[3][4][5] For the purpose of these notes, we will hypothesize a potential application in melanoma imaging, where the compound targets melanin.

Caption: Hypothetical binding of the radioligand to melanin within a melanoma cell, leading to a detectable SPECT signal.

Experimental Protocols

Synthesis of the Precursor: 4-bromo-N-(4-methyl-1-naphthyl)benzamide

The synthesis of the non-radioactive bromo-precursor is a prerequisite for the final radioiodination step.

Materials:

-

4-bromobenzoyl chloride

-

4-methyl-1-naphthylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-methyl-1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in dichloromethane to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-bromo-N-(4-methyl-1-naphthyl)benzamide.

Radiolabeling with Iodine-123

The radioiodination is achieved via a copper(I)-assisted nucleophilic substitution of the bromo-precursor.[7]

Materials:

-

4-bromo-N-(4-methyl-1-naphthyl)benzamide (precursor)

-

[¹²³I]Sodium iodide (in 0.1 M NaOH)

-

Copper(I) sulfate

-

Tin(II) sulfate

-

Glacial acetic acid

-

Ethanol

-

Water for injection

-

C18 Sep-Pak cartridge

-

HPLC system for purification and analysis

Procedure:

-

In a shielded vial, dissolve the 4-bromo-N-(4-methyl-1-naphthyl)benzamide precursor (5-10 mg) in a mixture of glacial acetic acid and ethanol.

-

Add an aqueous solution of copper(I) sulfate and tin(II) sulfate.

-

Add [¹²³I]NaI (185-370 MBq) to the reaction mixture.

-

Seal the vial and heat at 120-140°C for 30-45 minutes.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and pass it through a C18 Sep-Pak cartridge.

-

Wash the cartridge with water to remove unreacted [¹²³I]NaI.

-

Elute the crude radiolabeled product from the cartridge with ethanol.

-

Purify the product using a semi-preparative HPLC system.

-

The final product, [¹²³I]this compound, is formulated in a suitable buffer for injection.

Caption: Workflow for the radiolabeling and purification of the target compound.

Quality Control

Radiochemical Purity:

-

Determined by analytical HPLC.

-

A sample of the final product is injected into an HPLC system equipped with a radioactivity detector.

-

The percentage of radioactivity corresponding to the product peak is calculated.

Specific Activity:

-

Calculated by measuring the total radioactivity of the final product and dividing it by the total mass of the benzamide compound (labeled and unlabeled).

-

The mass is determined by comparing the UV absorbance peak of the product to a standard curve of the non-radioactive compound.

Data Presentation

The following table summarizes the expected quantitative data for the radiolabeling of this compound, based on typical values reported for similar iodobenzamide derivatives.[7]

| Parameter | Expected Value |

| Radiochemical Yield | 70-85% |

| Radiochemical Purity | >98% |

| Specific Activity | >50 GBq/µmol |

In Vivo Imaging Protocol (Animal Model)

Animal Model:

-

Nude mice bearing human melanoma xenografts.

Procedure:

-

Anesthetize the mice using a suitable anesthetic agent.

-

Inject approximately 3.7-7.4 MBq of the radiolabeled compound intravenously via the tail vein.

-

Acquire SPECT/CT images at various time points post-injection (e.g., 1, 4, 24, and 48 hours).

-

Analyze the images to determine the biodistribution of the radiotracer, focusing on tumor uptake and clearance from non-target organs.

Conclusion

This document provides a comprehensive set of protocols for the synthesis, radiolabeling, and preclinical evaluation of [¹²³I]this compound as a potential SPECT imaging agent. The methodologies are based on established procedures for similar compounds and are intended to guide researchers in the development of novel radiopharmaceuticals. Adherence to these protocols will facilitate the production of a high-purity radiotracer suitable for in vivo imaging studies.

References

- 1. Radiolabeled Benzamide Derivatives for Development of Malignant Melanoma Imaging Agents -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 2. ScholarWorks@Gyeongsang National University: Radiolabeled Benzamide Derivatives for Development of Malignant Melanoma Imaging Agents [scholarworks.gnu.ac.kr]

- 3. Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 123I-iodobenzamide-SPECT predicts dopaminergic responsiveness in patients with de novo parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 123I-iodobenzamide-SPECT in 83 patients with de novo parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. radiopaedia.org [radiopaedia.org]

- 7. Structure distribution relationship of iodine-123-iodobenzamides as tracers for the detection of melanotic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides: biological investigations for the improvement of melanoma-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for High-Throughput Screening of 4-iodo-N-(4-methyl-1-naphthyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the development of a high-throughput screen (HTS) to identify and characterize the bioactivity of the novel synthetic compound, 4-iodo-N-(4-methyl-1-naphthyl)benzamide. Based on the structural motifs present in known immuno-modulatory small molecules, we hypothesize that this compound may act as a modulator of the cGAS-STING signaling pathway. The following protocols are therefore designed to assess its potential as a STING (Stimulator of Interferon Genes) agonist.

Introduction to the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an endoplasmic reticulum (ER)-resident protein.[1][3] This activation leads to STING's translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][3] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] Pharmacological activation of the STING pathway is a promising therapeutic strategy for cancer immunotherapy and antiviral applications.[4]

Signaling Pathway Diagram

Caption: The cGAS-STING signaling pathway.

High-Throughput Screening (HTS) Strategy

The primary HTS will be a cell-based reporter assay to identify compounds that activate the STING pathway, leading to the transcription of an interferon-stimulated gene (ISG). A secondary validation screen will quantify the production of interferon-beta (IFN-β).

HTS Workflow Diagram

Caption: High-throughput screening workflow.

Experimental Protocols

Primary HTS: ISG Reporter Assay

This assay utilizes THP-1 Dual™ cells, a human monocytic cell line that is engineered with a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway will lead to the production and secretion of luciferase, which can be readily quantified.

Materials:

-

THP-1 Dual™ Cells (InvivoGen)

-

RPMI 1640 Medium (Gibco)

-

Fetal Bovine Serum (FBS), Heat-Inactivated (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

Normocin™ (InvivoGen)

-

QUANTI-Luc™ (InvivoGen)

-

384-well white, clear-bottom tissue culture plates

-

This compound (synthesized)

-

2'3'-cGAMP (positive control) (InvivoGen)

-

DMSO (vehicle control)

Protocol:

-

Cell Culture: Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% penicillin-streptomycin, and 100 µg/mL Normocin™ at 37°C in a 5% CO2 humidified incubator.

-

Cell Plating: Seed 2.5 x 10^4 cells in 20 µL of culture medium per well in a 384-well plate.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series of the compound.

-

Compound Addition: Add 20 nL of the compound dilutions and controls (2'3'-cGAMP and DMSO) to the appropriate wells. The final concentration of DMSO should not exceed 0.5%.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add 20 µL of QUANTI-Luc™ reagent to each well.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis: Normalize the data to the DMSO control. Calculate the Z-score for each compound concentration. A Z-score greater than 2 is considered a primary hit.

Secondary Assay: IFN-β ELISA

This assay confirms that the activation of the ISG reporter is due to the production of type I interferons.

Materials:

-

Human IFN-β ELISA Kit (e.g., R&D Systems, BioLegend)

-

Supernatants from the primary HTS hit wells

-

Recombinant human IFN-β standard

Protocol:

-

Sample Collection: Collect the cell culture supernatants from the wells identified as hits in the primary screen.

-

ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of IFN-β in the supernatants based on the standard curve.

Data Presentation

Quantitative data from the screening and validation assays should be summarized in tables for clear comparison.

Table 1: Primary HTS Results for this compound

| Compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Z-Score | Hit (Z > 2) |

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 2'3'-cGAMP (10 µg/mL) | ||||

| DMSO (0.5%) |

Table 2: Secondary Assay Results - IFN-β Production

| Compound | Concentration (µM) | Mean IFN-β (pg/mL) | Standard Deviation |

| This compound | 10 | ||

| 2'3'-cGAMP | 10 µg/mL | ||

| DMSO | 0.5% |

Conclusion

These application notes and protocols provide a comprehensive framework for conducting a high-throughput screen to evaluate the potential of this compound as a STING agonist. The described primary and secondary assays will enable the identification and validation of its bioactivity, paving the way for further preclinical development. Successful identification of this compound as a STING agonist could have significant implications for the development of novel immunotherapies.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Benzamide-Based Compounds in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vivo administration of benzamide-based compounds in mouse models. The following sections offer comprehensive guidance on common administration routes, quantitative data from published studies, and visual workflows to aid in experimental design and execution.

Introduction to Benzamide-Based Compounds

Benzamide and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities. They are being investigated for various therapeutic applications, including as neuroprotective agents, anticancer drugs, and for targeted gene delivery.[1][2][3] The efficacy and safety of these compounds in vivo are critically dependent on the chosen administration route, dosage, and formulation. This guide aims to provide researchers with the necessary information to select and perform the most appropriate administration method for their specific benzamide-based compound and experimental goals.

Data Presentation: In Vivo Administration of Benzamide Compounds

The following table summarizes quantitative data from various studies on the in vivo administration of benzamide-based compounds in mice. This information is intended to serve as a starting point for dose-range finding studies and experimental design. It is crucial to note that the optimal dosage and administration frequency will be compound-specific and should be determined empirically.

| Compound Name/Class | Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings/Reference |

| Benzamide-hydroxypyridinone hybrids | ICR mice | Intraperitoneal (IP) | 15 mg/kg | PBS | Ameliorated cognitive impairment.[4] |

| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Mice | Not specified | MTD: 4 mg/kg (rats) | Not specified | Showed efficacy in slowly growing tumors.[5] |

| Benzyloxy benzamide derivatives (Compound 29) | Rats (MCAO model) | Oral (PO) & Intravenous (IV) | Not specified | Not specified | T1/2 = 4.26h (PO), 4.08h (IV).[2] |

| Piperazine based benzamide derivatives (Compound L19) | Nude mice (U87-MG xenograft) | Not specified | Not specified | Not specified | Demonstrated in vivo anti-glioblastoma potency.[3] |

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mice | Intraperitoneal (IP) | 10 and 100 mg/kg | Not specified | Active in Maximal Electroshock (MES) test.[6] |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Not specified | Not specified | Not specified | Not specified | Active against AChE and BACE1 enzymes.[7] |

| 3-(N-piperidinyl)methyl benzamide derivative (13d) | Streptozotocin-induced diabetic mice | Not specified | Not specified | Not specified | Lowered blood glucose levels.[8] |

| Benzimidazole-2-carboxamide derivatives | Triton WR-1339 induced hyperlipidemic rats | Intraperitoneal (IP) | Not specified | Not specified | Showed hypolipidemic activity.[9] |

Note: MTD refers to Maximum Tolerated Dose. T1/2 refers to half-life.

Experimental Protocols

The following are detailed protocols for the most common methods of administering compounds to mice: oral gavage, intraperitoneal injection, and intravenous injection. Adherence to proper technique is critical for animal welfare and data reproducibility.

Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a substance directly into the stomach.

Materials:

-

Appropriately sized gavage needle (18-20 gauge for adult mice, with a rounded tip).[10]

-

Syringe

-

Compound formulation

-

Animal scale

-

70% ethanol

Procedure:

-

Animal Preparation: Weigh the mouse to calculate the correct dose volume. The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are often preferred.[10][11]

-

Gavage Needle Measurement: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this length on the gavage needle.[11]

-

Restraint: Scruff the mouse firmly to immobilize the head and body.[10]

-

Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.[10]

-

Compound Administration: Once the needle is in the esophagus to the predetermined depth, slowly administer the compound.[10] Do not rotate the needle during administration.[10]

-

Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.[11]

Intraperitoneal Injection (IP)

Intraperitoneal injections are administered into the abdominal cavity.

Materials:

Procedure:

-

Animal Preparation: Properly restrain the mouse. It is recommended to have the mouse's head tilted slightly downwards.[13]

-

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12][13]

-

Disinfection: Wipe the injection site with 70% ethanol.[12]

-

Needle Insertion: Insert the needle at a 30-45 degree angle with the bevel facing up.[12]

-

Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[13]

-

Compound Administration: If no fluid is aspirated, inject the substance smoothly.

-

Post-Administration: Withdraw the needle and return the mouse to its cage. Observe for any adverse reactions.[12]

Intravenous Injection (IV)

Intravenous injections are typically administered into the lateral tail vein.

Materials:

-

27-30 gauge needle.[14]

-

1 mL syringe

-

Compound formulation

-

Restrainer

-

Heat source (e.g., heat lamp) to warm the tail

-

70% ethanol

-

Gauze

Procedure:

-

Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat source to dilate the veins, making them more visible and easier to access.[15]

-

Vein Identification: The two lateral tail veins are the primary sites for injection.

-

Disinfection: Clean the tail with 70% ethanol.

-

Needle Insertion: With the bevel facing up, insert the needle into the vein at a shallow angle, parallel to the vein.[15][16] A successful insertion may result in a small flash of blood in the needle hub.[16]

-

Compound Administration: Slowly inject the compound. The vein should blanch as the solution is administered. If swelling occurs, the needle is likely not in the vein, and the injection should be stopped.[14][16]

-

Post-Administration: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[16] Return the mouse to its cage and monitor for any adverse effects.

Visualizations

The following diagrams illustrate key workflows and concepts related to the in vivo administration of benzamide-based compounds.

References

- 1. Benzamide analogue-conjugated polyethylenimine for brain-targeting and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a benzamide derivative that protects pancreatic β-cells against endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iacuc.wsu.edu [iacuc.wsu.edu]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. uac.arizona.edu [uac.arizona.edu]

- 13. research.vt.edu [research.vt.edu]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. research.uky.edu [research.uky.edu]

- 16. research.vt.edu [research.vt.edu]

Application Notes and Protocols for Measuring the Cellular Uptake of 4-iodo-N-(4-methyl-1-naphthyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for quantifying the cellular uptake of the small molecule inhibitor, 4-iodo-N-(4-methyl-1-naphthyl)benzamide. The protocols detailed below are designed to be adaptable for this specific compound, although optimization will be required.

Introduction